

An In-depth Technical Guide to the Chemical Structure of Ubichromenol

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Compound of Interest

Compound Name: *Ubichromenol*

CAS No.: *2382-48-1*

Cat. No.: *B124903*

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Abstract

Ubichromenol, a fascinating lipophilic molecule, represents a naturally occurring cyclic isomer of the well-known Coenzyme Q (Ubiquinone) family. While structurally related to Vitamin E through its chromenol core, its extended polyisoprenoid chain imparts distinct physicochemical and biological properties. This technical guide provides a comprehensive examination of the chemical structure of **Ubichromenol**, designed for researchers, scientists, and professionals in drug development. We will delve into its precise stereochemistry, explore its biosynthetic origins from ubiquinone, and detail the analytical methodologies crucial for its identification and characterization. Furthermore, this document will outline a plausible synthetic strategy and discuss the mechanistic basis of its significant antioxidant activity, offering a consolidated resource for advanced research and application.

Introduction: Situating Ubichromenol in the Landscape of Bioactive Lipids

Ubichromenol is a member of the chromenol family, characterized by a bicyclic 2H-1-benzopyran-6-ol core structure. Unlike the more prevalent ubiquinone, which features a 1,4-benzoquinone head group, **Ubichromenol** is the result of an intramolecular cyclization of the isoprenoid side chain onto the quinone ring. This structural modification fundamentally alters its redox properties and biological interactions. The length of the polyisoprenoid tail can vary, leading to different homologs, with **Ubichromenol** 50 (containing a 50-carbon side chain derived from 10 isoprene units) being a prominent example found in biological systems.^{[1][2]} Its potent antioxidant capabilities, stemming from the phenolic hydroxyl group on the chromenol ring, position it as a molecule of significant interest in studies of oxidative stress and related pathologies.^{[1][3][4]} This guide aims to provide the foundational chemical knowledge required to harness the potential of this intriguing molecule.

Elucidation of the Chemical Structure

A thorough understanding of **Ubichromenol**'s bioactivity begins with a precise definition of its three-dimensional structure. This section dissects its core components, stereochemical nuances, and isomeric forms.

Core Molecular Architecture

The structure of **Ubichromenol** can be deconstructed into two primary moieties:

- **The Chromenol Head Group:** This is a di-methoxy, methyl-substituted 2H-1-benzopyran-6-ol system. The phenolic hydroxyl group at the 6-position is the primary site of its antioxidant activity, readily donating a hydrogen atom to neutralize free radicals.^{[5][6]}
- **The Polyisoprenoid Tail:** Attached at the 2-position of the pyran ring is a long, lipophilic chain composed of repeating isoprene units. In the case of **Ubichromenol** 50, this tail consists of ten isoprene units, making the molecule highly hydrophobic and localizing it within cellular membranes.^{[1][2]}

Below is a summary of the key chemical identifiers for **Ubichromenol** 50.

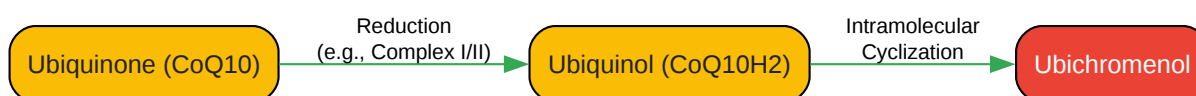
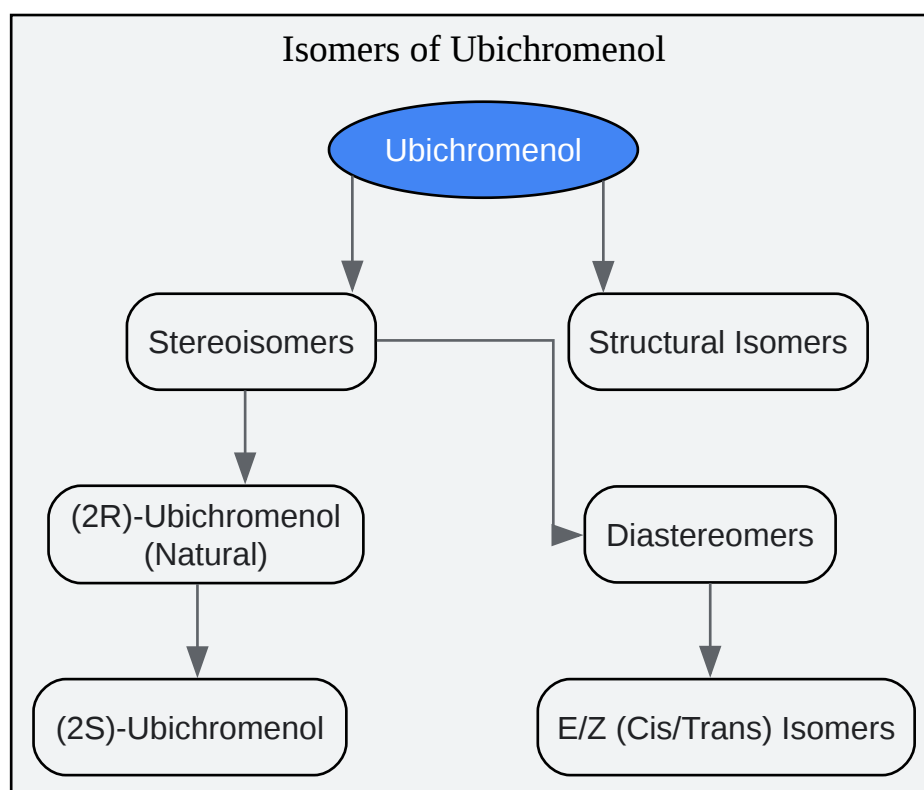
| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 2382-48-1 | [1][2] |
| Molecular Formula | C ₅₉ H ₉₀ O ₄ | [1][2] |
| Molecular Weight | 863.34 g/mol | [1][2] |
| IUPAC Name | (2R)-7,8-dimethoxy-2,5-dimethyl-2-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethyl-3,7,11,15,19,23,27,31,35-heptatriacontanonaenyl]-2H-1-benzopyran-6-ol | [2] |

Stereochemistry and Isomerism: A Critical Determinant of Function

The bioactivity of complex molecules like **Ubichromenol** is intrinsically linked to their stereochemistry. The IUPAC name reveals two critical stereochemical features:

- (2R)-Configuration: The carbon atom at position 2 of the pyran ring is a chiral center. The naturally occurring form predominantly exists as the (R)-enantiomer. This specific configuration is crucial for its interaction with biological targets.
- (all-E)-Configuration: The double bonds within the polyisoprenoid side chain are all in the trans (E) configuration. This results in a more linear and extended conformation of the tail, which influences its packing and mobility within lipid bilayers.

The existence of a chiral center and multiple double bonds gives rise to several possible isomers, as illustrated in the diagram below.



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Caption: Proposed biosynthetic conversion of Ubiquinone to **Ubichromenol**.

This conversion is significant as it represents a metabolic switch from a key component of the electron transport chain (ubiquinone) to a potent lipid-soluble antioxidant (**ubichromenol**).

Analytical Characterization

The unambiguous identification and quantification of **Ubichromenol** in complex biological matrices require sophisticated analytical techniques. This section details the expected spectroscopic signatures and a robust protocol for its extraction and purification.

Expected Spectroscopic Features

While a comprehensive public database of **Ubichromenol** spectra is not readily available, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR Spectroscopy:
 - Aromatic Region: Signals corresponding to the protons on the chromenol ring.
 - Vinyl Region: A series of signals corresponding to the vinylic protons of the numerous double bonds in the isoprenoid chain.
 - Aliphatic Region: A complex series of overlapping signals from the methylene (-CH₂-) and methyl (-CH₃) groups of the isoprenoid tail. A characteristic singlet for the methyl group at the chiral C2 position would be expected.
 - Phenolic Proton: A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
 - Methoxy Groups: Two sharp singlets around 3.5-4.0 ppm corresponding to the two -OCH₃ groups.
- ¹³C NMR Spectroscopy:
 - Signals in the aromatic region (110-160 ppm) for the carbons of the chromenol ring.
 - A series of signals in the olefinic region (120-140 ppm) for the sp² carbons of the side chain.
 - Numerous signals in the aliphatic region (10-40 ppm) for the sp³ carbons of the side chain.
 - Signals for the methoxy carbons around 55-65 ppm.
- Mass Spectrometry:
 - Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques would be expected to yield a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 863.34 Da for **Ubichromenol 50**.

- Tandem MS (MS/MS): Fragmentation of the molecular ion would likely show characteristic losses of the polyisoprenoid chain and fragmentation patterns related to the chromenol head group.

Experimental Protocol: Extraction and Purification from Biological Tissue

This protocol provides a robust methodology for the isolation of **Ubichromenol** from a lipid-rich tissue source, such as the liver, based on established lipid extraction techniques. [7][8][9][10]

[11] Objective: To extract and purify **Ubichromenol** from rat liver tissue for subsequent analysis.

Materials:

- Fresh or frozen rat liver tissue
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution (saline), ice-cold
- Sodium sulfate (anhydrous)
- Rotary evaporator
- Centrifuge
- Glass homogenizer
- HPLC system with a C18 reverse-phase column and UV detector

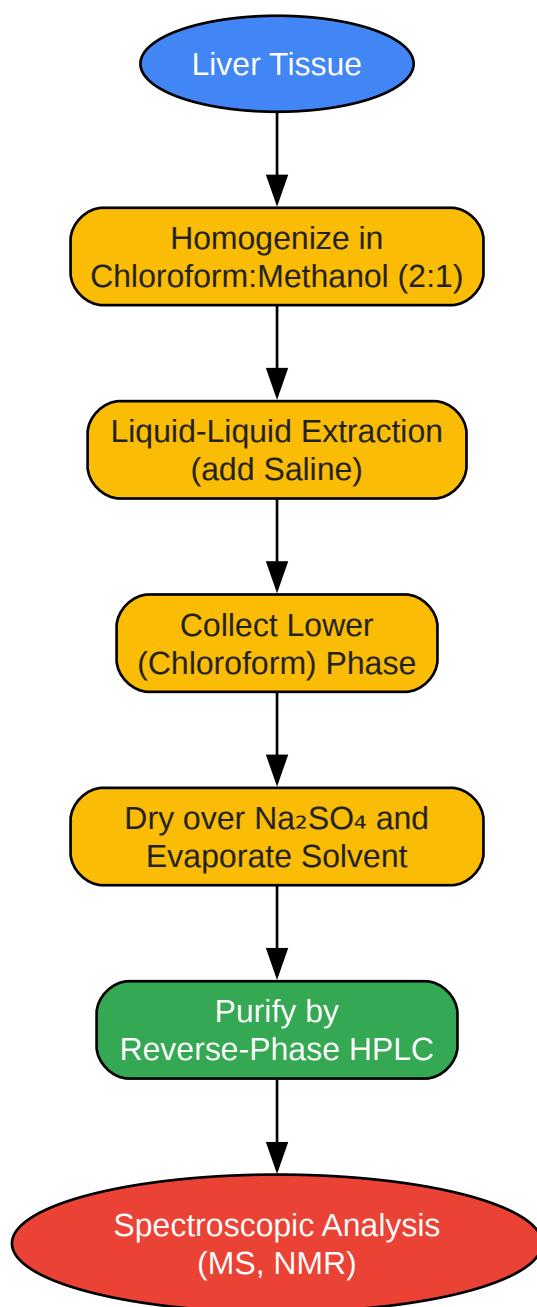
Procedure:

- Tissue Homogenization:

1. Weigh approximately 2 g of liver tissue and mince it on an ice-cold surface.

2. Place the minced tissue in a glass homogenizer.
 3. Add 20 mL of a 2:1 (v/v) chloroform:methanol solution.
 4. Homogenize thoroughly for 2-3 minutes on ice until a uniform suspension is achieved.
- Lipid Extraction (Folch Method):
 1. Transfer the homogenate to a separatory funnel.
 2. Add an additional 20 mL of the 2:1 chloroform:methanol solution to the homogenizer to rinse, and add this to the separatory funnel.
 3. Add 8 mL of 0.9% NaCl solution to the funnel. This will induce phase separation.
 4. Shake the funnel vigorously for 2 minutes and then allow the phases to separate for at least 30 minutes (or centrifuge at low speed to expedite).
 5. Carefully collect the lower, chloroform phase, which contains the total lipid extract.
 - Drying and Concentration:
 1. Pass the collected chloroform phase through a funnel containing anhydrous sodium sulfate to remove any residual water.
 2. Concentrate the lipid extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
 3. Re-dissolve the dried lipid residue in a small, known volume (e.g., 1-2 mL) of hexane or isopropanol for HPLC analysis.
 - HPLC Purification:
 1. Inject the re-dissolved extract onto a reverse-phase C18 column.
 2. Use a mobile phase gradient appropriate for lipid separation (e.g., a gradient of methanol/isopropanol).

3. Monitor the elution profile using a UV detector, as the chromenol ring has a distinct UV absorbance.
4. Collect the fraction corresponding to the retention time of **Ubichromenol**, as determined by a standard if available.
5. Confirm the purity of the collected fraction by re-injection and further spectroscopic analysis (MS, NMR).



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Caption: Workflow for **Ubichromenol** extraction and purification.

Chemical Synthesis Strategy

The total synthesis of **Ubichromenol** is a significant challenge due to the stereoselective construction of the chiral center and the assembly of the long, all-trans polyisoprenoid chain. A plausible retrosynthetic analysis would disconnect the molecule into the chromenol core and the polyisoprenoid side chain.

Retrosynthetic Analysis:

- **Disconnection 1 (C-C bond):** The primary disconnection is at the C2-position of the chromenol ring, separating the aromatic head group from the C50 side chain. This suggests a coupling reaction, such as a Friedel-Crafts alkylation or a transition-metal-catalyzed cross-coupling, as a key step.
- **Disconnection 2 (Chromenol Ring):** The chromenol ring itself can be synthesized through various methods, often involving the reaction of a suitably substituted hydroquinone with an α,β -unsaturated aldehyde or ketone, followed by cyclization. [12][13]3.
- **Disconnection 3 (Side Chain):** The all-trans C50 polyisoprenoid alcohol (e.g., decaprenol) can be built iteratively from smaller isoprene units using methods like the Julia olefination or Wittig reaction to control the E-geometry of the double bonds.

This approach allows for a convergent synthesis, where the two complex fragments are prepared separately and then joined in a final step.

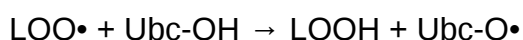
Mechanism of Action: The Chemistry of Antioxidant Activity

The primary and most studied biological function of **Ubichromenol** is its role as a chain-breaking antioxidant within lipid membranes. [3][4] This activity is conferred by the phenolic hydroxyl group on the chromenol ring.

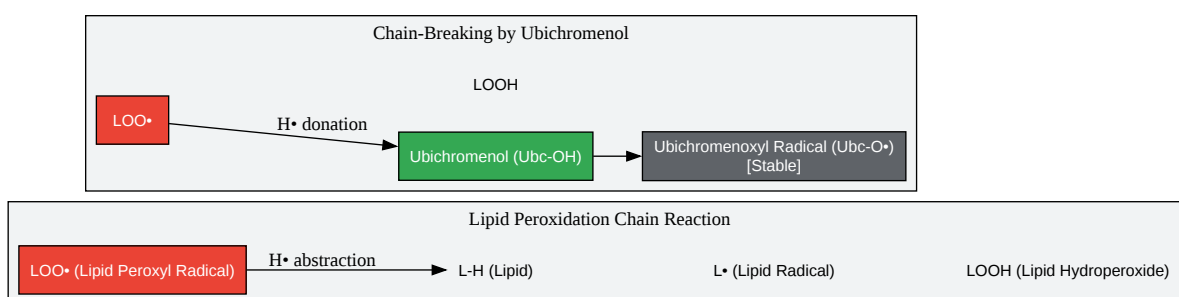
The Radical Scavenging Mechanism:

The antioxidant mechanism proceeds primarily through a Hydrogen Atom Transfer (HAT) process.

- **Initiation:** A lipid peroxidation cascade is initiated when a lipid molecule (L-H) is attacked by a reactive oxygen species (ROS), forming a lipid radical (L•). This radical reacts with oxygen to form a lipid peroxy radical (LOO•).
- **Propagation:** The lipid peroxy radical is highly reactive and can abstract a hydrogen atom from an adjacent lipid molecule, propagating the chain reaction.
- **Termination (by Ubichromenol):** **Ubichromenol** (Ubc-OH) can terminate this cascade by donating the hydrogen atom from its phenolic hydroxyl group to the lipid peroxy radical. This neutralizes the radical and forms a relatively stable Ubichromenoxy radical (Ubc-O•).



The Ubichromenoxy radical is resonance-stabilized, delocalizing the unpaired electron over the aromatic ring system, which makes it significantly less reactive than the lipid peroxy radical. This effectively halts the propagation of lipid peroxidation.



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Caption: Mechanism of radical scavenging by **Ubichromenol**.

Conclusion and Future Directions

Ubichromenol stands as a structurally unique and biologically potent molecule. Its chemical architecture, defined by the (2R)-chromenol head group and an all-(E)-polyisoprenoid tail, is optimized for its function as a membrane-localized antioxidant. This guide has provided a detailed overview of its structure, biosynthesis, analysis, and mechanism of action, establishing a foundational resource for the scientific community.

Future research should focus on several key areas:

- **Enzymology:** The definitive identification of the enzyme(s) responsible for the cyclization of ubiquinone to **ubichromenol** will be crucial for understanding its regulation.
- **Total Synthesis:** The development of an efficient and stereoselective total synthesis would enable the production of **Ubichromenol** and its analogs for extensive biological testing.
- **Therapeutic Potential:** Given its potent antioxidant activity, further investigation into its efficacy in models of diseases associated with oxidative stress is warranted.

By building on this fundamental chemical understanding, the scientific community can continue to unlock the full potential of **Ubichromenol** in both basic research and therapeutic development.

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